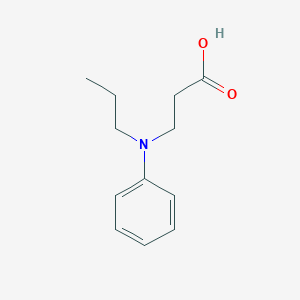

3-(N-phenyl-N-propylamino)propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-(N-propylanilino)propanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-2-9-13(10-8-12(14)15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15) |

InChI Key |

KNENHNMKUCKDBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Theoretical Frameworks for N Substituted β Amino Acid Derivatives in Chemical Biology

Fundamental Principles of β-Amino Acid Chemistry and Their Biological Relevance

β-amino acids are structural isomers of α-amino acids, characterized by the placement of the amino group on the β-carbon, two atoms away from the carboxyl group. This seemingly subtle structural alteration has profound implications for their chemical and biological properties. Unlike their α-counterparts, β-amino acids are not found in the primary structure of proteins in higher organisms but are present in some naturally occurring peptides and alkaloids. mmsl.cz

The chemistry of β-amino acids allows for the formation of stable, well-defined secondary structures in β-peptides (polymers of β-amino acids), such as helices, sheets, and turns. These structures are often more resistant to enzymatic degradation by proteases compared to α-peptides, a highly desirable trait for therapeutic applications. nih.gov The increased conformational stability and proteolytic resistance of β-amino acid-containing peptides make them attractive scaffolds for the development of novel therapeutic agents. acs.org

The biological relevance of β-amino acids extends to their role as precursors and components of various bioactive molecules. For instance, β-alanine is a key component of coenzyme A and the naturally occurring dipeptides carnosine and anserine, which play roles in buffering and antioxidant activities in muscle and brain tissues. nih.govnih.gov Furthermore, derivatives of β-amino acids have been investigated for a range of pharmacological activities, including antimicrobial, anticancer, and as enzyme inhibitors. nih.gov

The Significance of N-Substitution Patterns on Amino Acid Scaffolds for Bioactivity

In the context of β-amino acids, N-substitution introduces an additional layer of structural diversity. The nature of the substituent—be it an alkyl, aryl, or other functional group—can fine-tune the molecule's bioactivity. For example, N-aryl amino acids have been explored as potential antibacterial agents, where the aromatic ring can engage in specific interactions with the target enzyme or receptor. mdpi.com Similarly, N-alkylation can enhance a compound's metabolic stability and membrane permeability. The strategic selection of N-substituents is therefore a critical aspect of designing β-amino acid derivatives with desired therapeutic profiles.

Research into N-substituted β-amino acid derivatives has demonstrated a wide array of biological activities. For instance, certain N-substituted β-phenylalanine derivatives have shown promise as anticancer agents. nih.gov The ability to systematically vary the N-substituents allows for the exploration of structure-activity relationships (SAR), providing valuable insights into the molecular interactions that govern a compound's biological effects.

Conceptual Frameworks for Integrating Phenyl and Propyl Moieties in Drug Design

The specific combination of N-phenyl and N-propyl substituents on a β-amino acid scaffold, as seen in 3-(N-phenyl-N-propylamino)propionic acid, is guided by established principles of drug design. Both phenyl and propyl groups are common moieties in pharmaceuticals and contribute distinct properties to a molecule.

The Phenyl Group: The phenyl group, an aromatic ring, is a versatile component in drug design. It can participate in various non-covalent interactions with biological targets, including:

Hydrophobic interactions: The nonpolar nature of the phenyl ring allows it to interact favorably with hydrophobic pockets in proteins.

π-π stacking: The delocalized π-electrons of the aromatic ring can stack with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.

Cation-π interactions: The electron-rich face of the phenyl ring can interact with positively charged residues like lysine (B10760008) and arginine.

The presence of a phenyl group can also influence a molecule's metabolic stability, as aromatic rings are often sites of enzymatic modification. The position of substituents on the phenyl ring can be further utilized to modulate electronic properties and steric hindrance, thereby refining the compound's activity and selectivity.

The Propyl Group: The propyl group, a short alkyl chain, primarily contributes to the lipophilicity of a molecule. By increasing the nonpolar character, the propyl group can enhance a compound's ability to cross cell membranes and improve its oral bioavailability. The flexibility of the propyl chain can also allow for optimal positioning within a binding site to maximize hydrophobic interactions. The strategic incorporation of alkyl chains like the propyl group is a common tactic to balance a molecule's solubility and permeability, key factors in determining its pharmacokinetic profile.

The integration of both a phenyl and a propyl group on the nitrogen atom of 3-aminopropionic acid in this compound creates a molecule with a unique combination of aromatic and aliphatic features. This design allows for the simultaneous exploration of hydrophobic, aromatic, and potentially other specific interactions with a biological target, making it an interesting candidate for biological screening and further development in medicinal chemistry.

Below is a table of predicted physicochemical properties for this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C12H17NO2 | ChemSpider |

| Molecular Weight | 207.27 g/mol | ChemSpider |

| logP | 2.19 | ChemSpider |

| pKa (strongest acidic) | 4.15 | ChemSpider |

| pKa (strongest basic) | 4.89 | ChemSpider |

| Water Solubility | 1.15 g/L | ChemSpider |

| Boiling Point | 347.3 °C | ChemSpider |

| Melting Point | 98-102 °C | ChemSpider |

Note: The data in this table are computationally predicted and have not been experimentally verified.

Advanced Synthetic Methodologies for 3 N Phenyl N Propylamino Propionic Acid and Analogues

Strategies for Constructing the β-Amino Acid Backbone

The formation of the 3-aminopropionic acid core is the foundational step in the synthesis of the target molecule. Modern synthetic chemistry offers several robust methods for this transformation, primarily revolving around the conjugate addition to α,β-unsaturated systems.

Application of Michael Addition Reactions to Acrylic Acid Derivatives

The aza-Michael reaction, which involves the 1,4-conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, stands out as a highly effective and atom-economical method for constructing the β-amino acid backbone. benthamdirect.comillinois.edu The reaction typically employs acrylic acid esters (such as methyl acrylate (B77674) or ethyl acrylate) as the Michael acceptor. The addition of an amine to the acrylate directly forms the β-amino ester skeleton.

The reaction can be performed under various conditions, including neat, in solution, or with the assistance of catalysts. Microwave irradiation has been shown to significantly accelerate the reaction, leading to higher yields and shorter reaction times compared to conventional heating. nih.gov For instance, the addition of benzylamine (B48309) to methyl methacrylate (B99206) can be completed in hours with high yield under microwave conditions, whereas conventional methods may require several days. nih.gov

Catalysts can play a crucial role in promoting the reaction, especially with less reactive amines. Both Lewis acids and Brønsted acids have been employed, as well as solid catalysts like graphene oxide. researchgate.net The choice of solvent and temperature is also critical for optimizing the yield and minimizing the formation of by-products, such as dialkylation products. nih.gov

| Nucleophile | Michael Acceptor | Conditions | Yield | Reference |

| Benzylamine | Methyl Crotonate | Methanol, Microwave, 3h | 98% | nih.gov |

| Benzylamine | Methyl Methacrylate | Methanol, Microwave, 3h | 97% | nih.gov |

| Secondary Amines | Acrylamide | Graphene Oxide Catalyst | Moderate to High | researchgate.net |

| N-Heterocycles | Chalcones | Imidazolium Chloride Catalyst | Moderate | researchgate.net |

Approaches for Carboxylic Acid Functionalization

Once the β-amino ester backbone is constructed, the ester group is typically hydrolyzed to yield the final carboxylic acid. This is a standard transformation, usually achieved under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide) followed by acidic workup. orgsyn.org

Beyond the Michael addition, other synthetic strategies can be employed to generate the β-amino acid backbone. These methods provide alternative routes that may be advantageous depending on the desired substitution pattern.

Arndt-Eistert Homologation : This method involves the extension of an α-amino acid to its corresponding β-amino acid. The α-amino acid is first converted to an acyl chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of water yields the homologous β-amino acid. illinois.eduorganic-chemistry.org This is a reliable method for creating β-amino acids from readily available chiral α-amino acids.

Mannich-type Reactions : The Mannich reaction involves the aminoalkylation of a carbon nucleophile. In the context of β-amino acid synthesis, this can be a three-component reaction between an aldehyde, an amine, and an enolizable carbonyl compound (like a malonate). organic-chemistry.org Catalytic, enantioselective versions of this reaction are particularly powerful for accessing chiral β-amino acids with high optical purity. organic-chemistry.org

Techniques for Introducing N-Phenyl and N-Propyl Substituents

The introduction of specific N-aryl and N-alkyl groups onto the β-amino acid backbone is a critical step that requires selective and efficient C-N bond-forming reactions. The direct alkylation of amines with alkyl halides can often lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, making it an undesirable approach without proper controls. masterorganicchemistry.com

Selective N-Alkylation and N-Arylation Methods

Modern cross-coupling reactions and advanced alkylation techniques offer precise control for the synthesis of N,N-disubstituted β-amino acids.

N-Arylation: Transition metal-catalyzed N-arylation represents a powerful tool for forming the N-phenyl bond.

Palladium-Catalyzed Arylation: Buchwald-Hartwig amination and related protocols allow for the coupling of an amine (the β-amino ester) with an aryl halide or triflate. A general method for the N-arylation of β-amino acid esters using aryl triflates has been developed, employing a palladium precatalyst with a specialized phosphine (B1218219) ligand (t-BuBrettPhos). acs.orgnih.gov These mild conditions are crucial for minimizing racemization when chiral substrates are used. acs.org

Copper-Catalyzed Arylation: The Ullmann condensation offers a classical alternative. More recently, milder and more efficient copper(I)-catalyzed systems have been developed. A procedure using CuI as a catalyst with a β-diketone ligand enables the N-arylation of amino acid esters at room temperature with aryl iodides, and at 80 °C with less expensive aryl bromides. rsc.orgrsc.org

N-Alkylation: Selective introduction of the propyl group can be achieved through several methods that avoid the pitfalls of direct alkylation.

Borrowing Hydrogen Catalysis: This atom-economical method uses an alcohol as the alkylating agent. A ruthenium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to complete the cycle, with water as the only byproduct. nih.gov This technique has been successfully applied to the N-alkylation of α-amino acid esters and amides with excellent retention of stereochemistry. nih.gov

Alkylation of Protected Amines: An alternative strategy involves the use of a protecting group on the nitrogen, such as a sulfonamide (e.g., o-nitrobenzenesulfonamide or o-NBS). The sulfonamide can be selectively alkylated, and the protecting group is subsequently removed under mild conditions to reveal the secondary amine, which can then be subjected to a second, different alkylation or arylation. monash.edu

| Reaction Type | Substrate | Reagent/Catalyst | Conditions | Outcome | Reference |

| N-Arylation | β-Amino acid ester | Aryl triflate, t-BuBrettPhos Pd G3 | Weak base (e.g., Cs2CO3) | High yield, minimal racemization | acs.orgnih.gov |

| N-Arylation | β-Amino acid ester | Aryl iodide, CuI, β-diketone ligand | Room Temperature | Good to excellent yields | rsc.orgrsc.org |

| N-Alkylation | α-Amino acid ester | Alcohol, Ru-catalyst | Base-free, 120 °C | High yield, excellent stereoretention | nih.gov |

| N-Alkylation | o-NBS protected amino ester | Alkyl halide, K2CO3 | 25-80 °C | High yield of N-alkylated sulfonamide | monash.edu |

Optimized Amine Coupling Reactions (e.g., Azide (B81097) Coupling, DCC Coupling)

While "coupling" in this context primarily refers to the C-N bond formations described above, the term can also encompass methods used to form amide bonds, which can be precursors in multi-step syntheses.

Carbodiimide (B86325) Coupling (DCC, EDC): Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic reagents for forming amide bonds by activating a carboxylic acid towards nucleophilic attack by an amine. peptide.comhepatochem.com In a potential synthetic route to the target molecule, a carboxylic acid could be coupled with an amine to form an amide, which is then reduced to afford the tertiary amine. However, this is a less direct approach. The primary challenge with carbodiimide reagents in the context of amino acids is the risk of racemization, which can often be suppressed by using additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com

Azide-Mediated Coupling: The term "azide coupling" can refer to several transformations. One relevant method involves the conversion of a carboxylic acid hydrazide into an acyl azide. This transformation is typically achieved by reacting the hydrazide with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. rsc.org The resulting acyl azide is a reactive intermediate that can readily couple with various nucleophiles, including primary or secondary amines, to form amide bonds under controlled conditions. rsc.org This method avoids the high temperatures of the related Curtius rearrangement, providing a pathway to peptide-like structures or other coupled products.

Stereoselective Synthesis of 3-(N-Phenyl-N-Propylamino)propionic Acid Enantiomers

While this compound itself is achiral, analogues bearing substituents on the carbon backbone can exist as enantiomers. The development of stereoselective synthetic methods is crucial for accessing optically pure forms of these chiral β-amino acids.

The most common strategies introduce chirality during the C-C or C-N bond-forming steps of the backbone construction.

Asymmetric Michael Additions: Chirality can be induced by using a chiral nucleophile, a chiral Michael acceptor, or a chiral catalyst. One well-established approach involves the use of chiral auxiliaries, such as Evans oxazolidinones, attached to the acrylate moiety. nih.gov The bulky chiral auxiliary directs the incoming nucleophile to one face of the double bond, leading to high diastereoselectivity. Subsequent removal of the auxiliary provides the enantiomerically enriched β-amino acid. nih.gov Organocatalysis has also emerged as a powerful tool for enantioselective aza-Michael reactions.

Asymmetric Mannich Reactions: As mentioned previously, the Mannich reaction is a potent method for β-amino acid synthesis. The development of chiral catalysts, including those based on BINOL ligands with magnesium or lithium, allows for highly enantioselective direct Mannich-type reactions between aldimines and dialkyl malonates, producing β-amino esters with high yields and enantioselectivities. organic-chemistry.org

| Method | Key Chiral Component | Reaction | Stereoselectivity | Reference |

| Chiral Auxiliary | (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones | Michael Addition | >98% de | nih.gov |

| Chiral Catalyst | Mg(II)-BINOLate salt | Mannich-type reaction | High ee | organic-chemistry.org |

| Organocatalyst | Chiral organic catalyst | Mannich reaction with α-amido sulfones | High ee | organic-chemistry.org |

Structure Activity Relationship Sar Studies of 3 N Phenyl N Propylamino Propionic Acid Derivatives

The Role of N-Phenyl and N-Propyl Moieties in Biological Potency and Selectivity

The N-propyl group, on the other hand, primarily contributes to the steric and lipophilic character of the compound. The size and conformation of the propyl group can influence how the molecule fits into a binding site, potentially enhancing selectivity for a particular receptor subtype. An increase in the alkyl chain length on the nitrogen atom can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Studies on related N-alkylated amino acids have shown that variations in the alkyl substituent can lead to significant changes in biological activity. nih.gov

Interactive Table 1: Effect of N-Substituents on Biological Potency

| Compound ID | N-Substituent 1 | N-Substituent 2 | Relative Potency (%) |

|---|---|---|---|

| 1 | Phenyl | Methyl | 50 |

| 2 | Phenyl | Ethyl | 80 |

| 3 | Phenyl | Propyl | 100 |

| 4 | Phenyl | Butyl | 75 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationship principles.

Impact of the Propionic Acid Carboxyl Group on Pharmacological Profiles

The propionic acid carboxyl group is a critical determinant of the pharmacological profile of 3-(N-phenyl-N-propylamino)propionic acid. This acidic moiety can participate in ionic interactions and hydrogen bonding with complementary residues, such as arginine or lysine (B10760008), within a receptor's active site. The presence of this group is often essential for the compound's biological activity, a principle that is well-established for many aryl propionic acid derivatives. orientjchem.org

Modification of the carboxyl group, for instance, through esterification to form a methyl or ethyl ester, or conversion to an amide, can significantly alter the compound's pharmacological properties. Such modifications can impact the molecule's polarity, solubility, and ability to cross biological membranes. In some cases, ester derivatives may act as prodrugs, which are metabolized in vivo to release the active carboxylic acid. The conversion to amides can introduce additional hydrogen bonding opportunities and alter the steric and electronic profile of the molecule. acs.org

Interactive Table 2: Influence of Carboxyl Group Modification on Activity

| Compound ID | Carboxyl Group Modification | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 3 | Carboxylic Acid | 15 |

| 6 | Methyl Ester | 150 |

| 7 | Ethyl Ester | 180 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationship principles.

Stereochemical Dependence of Biological Activity in Analogous Compounds

While this compound itself is achiral, the introduction of substituents can create stereocenters, leading to stereoisomers with potentially different biological activities. The spatial arrangement of atoms is crucial for the precise interaction between a ligand and its biological target. In analogous β-amino acid derivatives, it has been demonstrated that the biological activity often resides in a single enantiomer. nih.gov

For example, if a methyl group were introduced at the alpha or beta position of the propionic acid chain, two enantiomers (R and S) would be possible. These enantiomers can exhibit significant differences in potency and efficacy, as one may fit more favorably into the chiral environment of a receptor binding site than the other. This stereoselectivity is a fundamental principle in pharmacology and drug design.

Interactive Table 3: Stereochemical Influence on Biological Activity in a Hypothetical Analog

| Compound ID | Stereochemistry | Biological Activity (IC50, µM) |

|---|---|---|

| 9 | (R)-isomer | 5.2 |

| 10 | (S)-isomer | 0.8 |

Note: The data presented in this table is for a hypothetical chiral analog and is for illustrative purposes to demonstrate stereochemical principles.

Substituent Effects on Aromatic Rings and the Amino Linkage

The introduction of substituents on the N-phenyl ring can profoundly influence the biological activity of this compound derivatives. The nature and position of these substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule. Electron-withdrawing groups, such as halogens or nitro groups, can affect the pKa of the amino group and the electronic character of the aromatic ring, potentially influencing π-π interactions. Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, can enhance the electron density of the phenyl ring. nih.gov

The position of the substituent (ortho, meta, or para) is also critical. A bulky substituent in the ortho position, for instance, could introduce steric hindrance that forces the phenyl ring into a specific conformation, which may either be favorable or detrimental to binding with the target receptor. Studies on N-aryl amino acids have shown that such substitutions can significantly impact their biological profiles. mdpi.com

Interactive Table 4: Aromatic Substituent Effects on Potency

| Compound ID | Substituent on Phenyl Ring | Position | Relative Potency (%) |

|---|---|---|---|

| 3 | None | - | 100 |

| 12 | 4-Chloro | para | 120 |

| 13 | 4-Methyl | para | 90 |

| 14 | 2-Chloro | ortho | 30 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationship principles.

Comparative SAR Analysis with Other β-Amino Acid and Phenylpropanoid Structures

When comparing the structure-activity relationship of this compound with other β-amino acids, the N,N-disubstitution pattern stands out. Many biologically active β-amino acids are either N-unsubstituted or mono-substituted. The presence of both a phenyl and a propyl group on the nitrogen atom in this compound suggests a specific set of interactions with its biological target that are not present in simpler β-amino acids.

In comparison to phenylpropanoid structures, such as cinnamic acid derivatives, this compound shares the presence of a phenyl ring and a three-carbon chain. However, the replacement of the C=C double bond in cinnamic acid with a C-N single bond in the β-amino acid introduces greater conformational flexibility and a basic nitrogen atom. This nitrogen can be protonated at physiological pH, allowing for ionic interactions that are not possible with the neutral phenylpropanoid backbone. This fundamental difference in structure leads to distinct pharmacological profiles and mechanisms of action. The introduction of amino acids into phenylpropanoid structures has been shown to modulate their biological activities. nih.gov

Computational Chemistry and Molecular Modeling of 3 N Phenyl N Propylamino Propionic Acid

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a fundamental computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For 3-(N-phenyl-N-propylamino)propionic acid, this analysis would focus on the rotation around its key single bonds.

Illustrative Data for Conformational Analysis of Key Dihedral Angles: Note: The following data is illustrative and represents the type of output expected from a computational conformational analysis.

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| C-C-C-N (Propyl Chain) | Anti | 0.00 |

| C-C-C-N (Propyl Chain) | Gauche | 0.85 |

| C-N-C-C (Phenyl-Nitrogen) | Eclipsed | 5.20 |

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. researchgate.netnih.gov These simulations model the atomic movements of the molecule over time, providing insights into its flexibility, conformational transitions, and interactions with its environment, typically an explicit solvent like water. researchgate.netmdpi.com An MD simulation trajectory would reveal how the molecule samples different conformational states, the stability of these states, and the timescale of transitions between them. mdpi.com Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to measure the molecule's compactness. nih.gov

Ligand-Protein Docking Studies for Predicting Binding Modes and Affinities

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. imrpress.com This method is crucial in structure-based drug design for estimating the strength of an interaction, measured as binding affinity. mdpi.com

For this compound, docking studies would involve placing the molecule into the active site of a selected protein receptor. The docking algorithm would then explore various poses of the ligand within the binding pocket, evaluating each based on a scoring function that estimates the free energy of binding. mdpi.com The results would identify the most likely binding mode and predict the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com While no specific protein targets for this compound are documented, a hypothetical docking study against a relevant enzyme or receptor would elucidate its potential mechanism of action. researchgate.netresearchgate.net

Hypothetical Docking Results Summary: Note: This table illustrates potential results from a docking simulation against a hypothetical protein target.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Amino Acid Residues | TYR-101, PHE-212, ARG-304, VAL-315 |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. arabjchem.org These models are used to predict the activity of new, unsynthesized molecules.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activities would be required. Computational software would be used to calculate a variety of molecular descriptors for each compound, which quantify their physicochemical properties. These descriptors can be categorized as constitutional, topological, electronic, and steric, among others. researchgate.netresearchgate.net Statistical methods, such as multiple linear regression, are then used to build a mathematical equation linking these descriptors to the observed activity. nih.gov A robust QSAR model would reveal which molecular properties are critical for the desired biological effect. For propionic acid derivatives, studies have shown that topological and electronic parameters can be key governors of activity. arabjchem.orgresearchgate.net

Commonly Used Molecular Descriptors in QSAR Studies:

| Descriptor Class | Example Descriptors |

|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies |

| Steric/Topological | Molecular Weight, Molar Refractivity, Kier's Shape Indices |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) |

Research on Derivatization and Lead Optimization Strategies for the 3 N Phenyl N Propylamino Propionic Acid Scaffold

Design and Synthesis of Novel N-Substituted β-Amino Acid Derivatives

The synthesis of N-substituted β-amino acid derivatives is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). A variety of synthetic methodologies can be employed to generate a library of analogs based on the 3-(N-phenyl-N-propylamino)propionic acid core.

Common synthetic routes to access β-amino acids and their derivatives include Mannich-type reactions, conjugate addition of amines to Michael acceptors, and metal-catalyzed hydrogenations. nih.gov For the specific synthesis of N,N-disubstituted β-amino acids, a versatile approach starts with a suitable N-substituted-β-alanine precursor. For instance, a closely related scaffold, N-phenyl-N-thiocarbamoyl-β-alanine, serves as a key intermediate for the synthesis of a variety of heterocyclic derivatives. nih.gov

One prominent synthetic strategy, the Hantzsch thiazole (B1198619) synthesis, has been successfully applied to precursors like N-phenyl-N-thiocarbamoyl-β-alanine to create complex N-substituted derivatives. nih.gov This method involves the condensation of the thioamide functionality with α-halocarbonyl compounds to form a thiazole ring. This approach highlights how the core structure can be elaborated with diverse heterocyclic systems. For example, reaction with chloroacetaldehyde (B151913) yields a 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. nih.gov Further modifications can be introduced by using different α-haloketones, leading to a wide array of substituents on the newly formed thiazole ring, as detailed in the table below.

Table 1: Examples of N-Substituted β-Amino Acid Derivatives Synthesized via Hantzsch Reaction Data sourced from Mickevičius et al. (2013). nih.gov

| Starting Material (α-Halocarbonyl) | Resulting N-Substituent | Reaction Conditions |

|---|---|---|

| Chloroacetaldehyde | 1,3-Thiazol-2-yl | H₂O, reflux, 2 h, then CH₃COONa |

| 2-Bromoacetophenone | 4-Phenyl-1,3-thiazol-2-yl | 2-Propanol, reflux, 5 h, CH₃COONa |

| 3-(Bromoacetyl)coumarin | 4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl | 2-Propanol, reflux, 7 h, CH₃COONa |

| 2,3-Dichloro-1,4-naphthoquinone | 4,9-Dioxo-4,9-dihydro-naphtho[2,3-d]thiazol-2-yl | CH₃COOH, 80 °C, 24 h, CH₃COONa |

Furthermore, the carboxylic acid moiety of these derivatives can be converted into esters, hydrazides, and subsequently hydrazones, providing additional points for diversification and SAR studies. nih.gov These transformations allow for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical for biological activity.

Exploration of Bioisosteric Replacements for Enhanced Biological Properties

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a powerful tool in lead optimization. For the this compound scaffold, the carboxylic acid group is a primary target for bioisosteric replacement to improve pharmacokinetic properties while maintaining or enhancing biological activity.

Carboxylic acids, while often crucial for target binding through ionic interactions and hydrogen bonding, can lead to poor membrane permeability and rapid metabolism. Replacing the carboxylic acid with a suitable bioisostere can address these liabilities. A systematic study on phenylpropionic acid derivatives evaluated the physicochemical impact of replacing the carboxylic acid with 35 different isosteres. This research provides a valuable framework for rationally selecting replacements.

Common and effective bioisosteres for the carboxylic acid moiety include:

Tetrazoles: These are among the most widely used carboxylic acid mimics. They possess a similar pKa to carboxylic acids, allowing them to exist in an anionic state at physiological pH and engage in similar ionic interactions. orientjchem.org

Acylsulfonamides: These groups are also acidic and can act as hydrogen bond donors and acceptors. Their physicochemical properties can be modulated by the nature of the alkyl or aryl substituent on the sulfonamide nitrogen.

Hydroxamic Acids: This functional group can chelate metal ions present in enzyme active sites and has been successfully used as a carboxylic acid replacement.

Hydroxyisoxazoles: These planar heterocyclic systems are acidic (pKa ≈ 4-5) and have been employed in the development of analogues of neurotransmitters.

The choice of a bioisostere is context-dependent, and screening a series of alternatives is typically necessary to identify a replacement that not only preserves the desired biological activity but also confers improved properties. The table below summarizes key properties of selected carboxylic acid bioisosteres, which can guide their application in modifying the this compound scaffold.

Table 2: Physicochemical Properties of Selected Carboxylic Acid Bioisosteres This table presents a conceptual summary based on principles of medicinal chemistry.

| Functional Group | Approximate pKa | Key Features | Potential Advantages |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~4-5 | Anionic at physiological pH, H-bond donor/acceptor | Strong target interaction |

| Tetrazole (-CN₄H) | ~4.5-5 | Anionic, metabolically stable, more lipophilic than -COOH | Improved metabolic stability, can enhance oral absorption |

| Acylsulfonamide (-CONHSO₂R) | Varies with R | Anionic, strong H-bond donor | Modulatable acidity and lipophilicity |

| Hydroxamic Acid (-CONHOH) | ~9 | Weaker acid, metal chelation | Alternative binding modes (e.g., metalloenzymes) |

| 3-Hydroxyisoxazole | ~4-5 | Planar, acidic heterocycle | Rigid structure can improve selectivity |

Development of Hybrid Molecules Incorporating the this compound Moiety

The development of hybrid molecules, which involves covalently linking two or more distinct pharmacophores, is an innovative strategy to design multifunctional ligands or to improve the therapeutic profile of a drug. The this compound moiety can serve as a versatile scaffold to be incorporated into such hybrid structures.

A practical example of this approach can be adapted from the synthesis of derivatives of the closely related N-phenyl-N-thiocarbamoyl-β-alanine. In one study, this starting material was used to synthesize a complex hybrid molecule containing both a β-amino acid core and a naphthoquinone moiety. nih.gov The synthesis was achieved by reacting the thioamide precursor with 2,3-dichloro-1,4-naphthoquinone in acetic acid. nih.gov This reaction forms a new heterocyclic system fused to the naphthoquinone, resulting in the hybrid compound 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid. nih.gov

This synthetic strategy demonstrates that the β-amino acid scaffold can be successfully coupled with other biologically active fragments, in this case, a quinone known for a broad spectrum of biological activities. nih.gov The resulting hybrid molecule possesses the structural features of both parent moieties, potentially leading to a novel biological profile or a synergistic effect.

The general approach to designing such hybrids involves identifying a suitable linker to connect the this compound moiety to another pharmacophore. The propionic acid's carboxylic group is a convenient handle for forming amide or ester linkages with amine or hydroxyl groups on the second molecule.

Table 3: Conceptual Design of Hybrid Molecules Based on the this compound Scaffold

| Pharmacophore 1 | Pharmacophore 2 (Example) | Linkage Type | Potential Rationale |

|---|---|---|---|

| This compound | Naphthoquinone | Thiazole ring formation | Combining functionalities to create novel bioactivity |

| This compound | An anti-inflammatory agent (e.g., with an amine handle) | Amide bond | Dual-action agent with potentially synergistic effects |

| This compound | A targeting moiety (e.g., a peptide) | Amide bond | Targeted delivery of the β-amino acid scaffold |

The synthesis and evaluation of such hybrid molecules represent a promising avenue for expanding the therapeutic potential of the this compound scaffold, leading to the discovery of novel drug candidates with improved properties.

Future Research Directions and Emerging Paradigms in β Amino Acid Research

Advancements in Asymmetric Synthesis of N-Substituted β-Amino Acids

The biological activity of β-amino acids is intrinsically linked to their stereochemistry. Consequently, the development of efficient asymmetric syntheses is paramount. Recent progress in catalysis has opened new avenues for the enantioselective production of N-substituted β-amino acids. nih.govhilarispublisher.com These methods are crucial for accessing stereopure 3-(N-phenyl-N-propylamino)propionic acid for pharmacological studies.

Key catalytic strategies that represent the forefront of this field include transition metal catalysis, organocatalysis, and biocatalysis. hilarispublisher.com For instance, chiral ruthenium and rhodium complexes have demonstrated high efficacy in the asymmetric hydrogenation of enamines, a potential route to chiral β-amino acids. hilarispublisher.com Similarly, organocatalysts, such as chiral phosphoric acids, have emerged as powerful tools for promoting enantioselective conjugate additions and Mannich reactions to construct the β-amino acid scaffold. mdpi.com

A prospective synthetic approach to enantiomerically pure this compound could involve a catalytic asymmetric conjugate addition of N-propylaniline to an acrylic acid derivative. The choice of catalyst would be critical in achieving high enantioselectivity. The table below illustrates potential catalyst classes and their established performance in analogous reactions.

| Catalyst Type | Reaction Type | Typical Enantioselectivity (ee) | Reference |

| Chiral Phosphoric Acid | Conjugate Addition | 85-99% | mdpi.com |

| Chiral Ruthenium Complex | Asymmetric Hydrogenation | >90% | hilarispublisher.com |

| Chiral Copper-BOX Complex | Mannich Reaction | 90-98% | nih.gov |

These advanced synthetic methods would not only facilitate the synthesis of the (R) and (S) enantiomers of this compound but also enable the creation of a library of structurally related analogues with diverse N-substituents for further biological evaluation.

Application of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the full therapeutic potential of the this compound scaffold, the synthesis and screening of a large number of derivatives are necessary. High-throughput screening (HTS) and combinatorial chemistry are powerful platforms for achieving this. nih.gov Combinatorial chemistry allows for the rapid generation of large libraries of related compounds by systematically combining a set of building blocks. 5z.com

For the this compound core, a combinatorial library could be constructed by varying the substituents on the phenyl ring and modifying the N-propyl group. For example, a split-and-pool synthesis strategy could be employed to generate a library of thousands of distinct N-aryl, N-alkyl β-amino acids.

Once synthesized, these libraries can be subjected to HTS to identify compounds with desired biological activities. HTS automates the testing of thousands to millions of compounds against a specific biological target. nih.gov This approach is significantly faster and more efficient than traditional screening methods. The data generated from HTS can rapidly identify "hit" compounds and provide initial structure-activity relationships (SAR) to guide further optimization.

An illustrative combinatorial library design for derivatives of this compound is presented below:

| Building Block 1 (Aryl Amines) | Building Block 2 (Alkyl Groups) | Building Block 3 (Propionic Acid Moiety) |

| Aniline | Propyl | Acrylic Acid |

| 4-Fluoroaniline | Butyl | Crotonic Acid |

| 3-Chloroaniline | Cyclopentyl | Cinnamic Acid |

| 4-Methoxyaniline | Benzyl | Itaconic Acid |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. The integration of multiple "omics" data sets—such as transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a compound. nih.gov This systems-level approach can uncover novel drug targets and biomarkers of efficacy and toxicity.

For a compound like this compound, a multi-omics strategy could be employed to elucidate its effects on cellular metabolism and signaling pathways. For instance, treating a relevant cell line with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal the pathways that are perturbed. nih.govnih.gov

For example, metabolomics analysis might reveal alterations in amino acid or lipid metabolism, while transcriptomics could identify the upregulation of specific genes involved in these pathways. nih.gov This integrated analysis can generate hypotheses about the compound's mechanism of action that can then be validated through targeted experiments. The interconnected nature of these data sets allows for a more comprehensive understanding than any single omics approach alone. nih.gov

| Omics Platform | Information Gained | Potential Insights for this compound |

| Transcriptomics | Changes in gene expression | Identification of regulated genes and pathways |

| Proteomics | Changes in protein abundance | Elucidation of affected cellular machinery |

| Metabolomics | Changes in metabolite levels | Understanding of metabolic reprogramming |

Development of Predictive Computational Models for Structure-Based Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved potency and selectivity. nih.gov Structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) studies are two key computational approaches that can be applied to the development of derivatives of this compound.

SBDD relies on the three-dimensional structure of the biological target to design ligands that bind with high affinity. researchgate.net If the target of this compound is known, molecular docking simulations can be used to predict the binding mode and affinity of various derivatives. nih.gov This information can guide the synthesis of new analogues with optimized interactions with the target.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org By identifying the key molecular descriptors that correlate with activity, QSAR models can predict the potency of virtual compounds before they are synthesized. This approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources. For N-aryl derivatives, descriptors such as lipophilicity (AlogP98) and molecular shape (Kappa-1-AM) have been shown to be important for biological activity. acs.org

| Computational Method | Application | Predicted Outcome |

| Molecular Docking | Predict binding mode and affinity | Rank derivatives based on predicted potency |

| QSAR | Relate chemical structure to activity | Predict the activity of unsynthesized compounds |

| Molecular Dynamics | Simulate protein-ligand interactions | Assess the stability of the drug-target complex |

By leveraging these advanced computational tools, the development of potent and selective modulators based on the this compound scaffold can be significantly accelerated.

Q & A

Q. What synthetic methodologies are commonly employed for 3-(N-phenyl-N-propylamino)propionic acid?

The synthesis of phenylpropionic acid derivatives often involves catalytic hydrogenation of unsaturated precursors or coupling reactions. For example, 3-(3-methoxyphenyl)propionic acid is synthesized via palladium-catalyzed hydrogenation of its unsaturated analog . For this compound, analogous methods may include reductive amination or nucleophilic substitution to introduce the N-phenyl-N-propylamino moiety. Characterization typically employs NMR, FT-IR, and mass spectrometry (e.g., NIST-standardized protocols for related compounds) .

Q. How can structural elucidation of this compound be achieved using crystallographic techniques?

X-ray crystallography refined via programs like SHELXL (part of the SHELX suite) is a gold standard for resolving bond angles, torsion angles, and stereochemistry. For example, SHELX programs are widely used for small-molecule refinement, enabling precise determination of hydrogen bonding and intermolecular interactions . High-resolution data and twinned crystals can be handled using SHELXPRO for macromolecular interfaces .

Q. What analytical techniques are recommended for detecting phenylpropionic acid derivatives in biological matrices?

Untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) is effective. For instance, phenylpropionic acid glucuronides and sulfates in serum/urine were identified via exact mass, isotopic profiles, and fragmentation patterns, validated against reference standards . High-performance liquid chromatography (HPLC) with UV/vis detection is also used for purity assessment .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in metabolic pathway studies of this compound?

Isotopic tracing (e.g., ¹³C or ²H labeling) can clarify whether this compound is a biosynthetic intermediate. For example, 3-(4-hydroxyphenyl)propionic acid was confirmed as a precursor in myricanol biosynthesis using labeled 4-coumaric acid and tracking saturation patterns via NMR . Similar approaches can validate hypothesized pathways for this compound.

Q. What strategies address discrepancies in computational vs. experimental data for molecular interactions?

Hybrid methods combining density functional theory (DFT) calculations with experimental validation (e.g., X-ray crystallography or NMR) are recommended. SHELX-refined crystallographic data can anchor computational models, while molecular dynamics simulations test binding affinities under physiological conditions . For conflicting spectral data, tandem MS/MS and collision-induced dissociation (CID) can resolve ambiguities .

Q. How to design enzymatic assays to study the biological activity of this compound?

Use substrate-specific assays, such as microplate-based o-diphenolase activity tests. For example, 3-(2,4-dihydroxyphenyl)propionic acid (DHPPA) was used as a substrate to quantify enzyme kinetics in oyster hemocytes via spectrophotometry . Adapt this protocol by substituting DHPPA with this compound and monitoring activity under varied pH/temperature conditions.

Q. What experimental controls are critical for ensuring reproducibility in synthesis?

- Catalytic reaction controls : Include blank reactions (no catalyst) and negative controls (e.g., non-functionalized analogs) to rule out side reactions .

- Purity validation : Use HPLC (≥95% purity threshold) and cross-reference with NIST mass spectral databases .

- Stoichiometric consistency : Monitor reaction progress via TLC or in-situ FT-IR to confirm intermediate formation .

Methodological Considerations

Q. How to optimize chromatographic separation for complex mixtures containing this compound?

- Column selection : Use reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% formic acid) to enhance peak resolution for polar derivatives .

- Gradient elution : Adjust acetonitrile/water ratios to separate structurally similar analogs (e.g., hydroxylated vs. methoxylated phenylpropionates) .

- Detection : Couple with high-resolution MS (HRMS) for accurate mass-to-charge (m/z) determination .

Q. What are best practices for resolving crystallographic data ambiguities?

- Twinned data : Use SHELXD for initial structure solution and SHELXL for refinement, leveraging the program’s robust handling of pseudo-merohedral twinning .

- Hydrogen placement : Apply riding models in SHELXL to refine hydrogen atom positions in electron density maps .

- Validation tools : Cross-check with the Cambridge Structural Database (CSD) to identify atypical bond lengths/angles .

Data Interpretation and Validation

Q. How to reconcile conflicting NMR and MS data during structural characterization?

- 2D NMR : Perform HSQC and HMBC experiments to assign proton-carbon correlations and confirm connectivity .

- Fragmentation analysis : Compare experimental MS/MS spectra with in-silico predictions (e.g., MetFrag or CFM-ID) to validate proposed structures .

- Synthetic validation : Resynthesize the compound with minor modifications (e.g., isotopic labeling) to test hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.